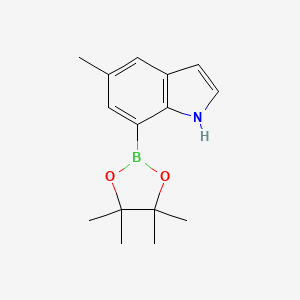
4-Bromo-6-chloro-3-methoxy-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-6-chloro-3-methoxy-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine, chlorine, and methoxy groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-chloro-3-methoxy-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the transition metal-catalyzed cyclization of o-haloaryl hydrazones. For instance, a Cu(OAc)2-catalyzed reaction can be employed, where 2-(methylamino)benzonitrile reacts with an organometallic reagent to form an N-H ketimine species, followed by cyclization to form the indazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing byproducts. Metal-catalyzed reactions are preferred due to their efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-6-chloro-3-methoxy-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogens, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
4-Bromo-6-chloro-3-methoxy-1H-indazole has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound serves as a tool for probing biological pathways and studying the effects of specific modifications on biological activity.
Mécanisme D'action
The mechanism of action of 4-Bromo-6-chloro-3-methoxy-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen and methoxy groups can enhance its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding interactions and molecular targets are essential to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-6-chloro-1H-indazole: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
6-Chloro-3-methoxy-1H-indazole: Lacks the bromine atom, potentially altering its properties.
4-Bromo-3-methoxy-1H-indazole: Lacks the chlorine atom, which can influence its interactions with biological targets.
Uniqueness
4-Bromo-6-chloro-3-methoxy-1H-indazole is unique due to the combination of bromine, chlorine, and methoxy groups, which can significantly impact its chemical and biological properties. This combination allows for specific interactions with molecular targets and can enhance its potential as a pharmaceutical intermediate or research tool.
Propriétés
Formule moléculaire |
C8H6BrClN2O |
|---|---|
Poids moléculaire |
261.50 g/mol |
Nom IUPAC |
4-bromo-6-chloro-3-methoxy-1H-indazole |
InChI |
InChI=1S/C8H6BrClN2O/c1-13-8-7-5(9)2-4(10)3-6(7)11-12-8/h2-3H,1H3,(H,11,12) |
Clé InChI |
LZKUSUHMFFIZRG-UHFFFAOYSA-N |
SMILES canonique |
COC1=NNC2=C1C(=CC(=C2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,6,7-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11856202.png)

![Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methyl-](/img/structure/B11856220.png)

![3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane](/img/structure/B11856225.png)





![6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B11856248.png)

